molecular formula C12H10N8O2 B11029169 N,N'-di(4H-1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide

N,N'-di(4H-1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide

Cat. No.: B11029169
M. Wt: 298.26 g/mol
InChI Key: KSPWBETZASRBIV-UHFFFAOYSA-N
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Description

N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE typically involves the reaction of terephthalic acid with 4H-1,2,4-triazole derivatives. One common method includes the use of triflic anhydride activation followed by microwave-induced cyclodehydration. This one-pot synthesis allows for the formation of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in a recyclable reaction medium .

Industrial Production Methods

Industrial production of this compound may involve scalable protocols such as I2-mediated oxidative C-N and N-S bond formations in water, which is a metal-free and environmentally benign strategy . These methods exhibit excellent substrate tolerance and are potentially viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.

    Reduction: Reduction reactions can be carried out using hydrazine derivatives.

    Substitution: Substitution reactions often involve the use of halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and hydrazine derivatives. Reaction conditions may vary, but microwave-induced cyclodehydration and oxidative cyclization are frequently employed .

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE stands out due to its dual triazole rings, which enhance its ability to form coordination polymers and exhibit luminescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity, such as the detection of antibiotics and pesticides .

Properties

Molecular Formula

C12H10N8O2

Molecular Weight

298.26 g/mol

IUPAC Name

1-N,4-N-bis(1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C12H10N8O2/c21-11(17-19-5-13-14-6-19)9-1-2-10(4-3-9)12(22)18-20-7-15-16-8-20/h1-8H,(H,17,21)(H,18,22)

InChI Key

KSPWBETZASRBIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C=NN=C2)C(=O)NN3C=NN=C3

Origin of Product

United States

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